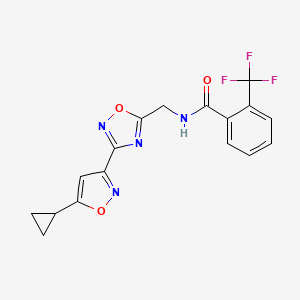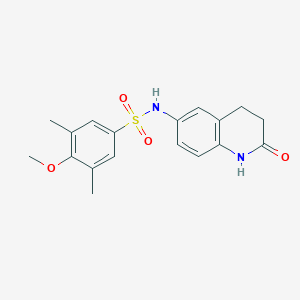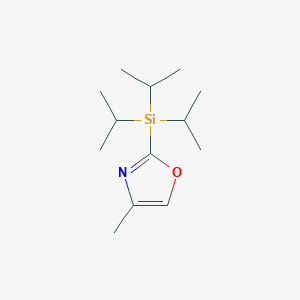
O-Methylpinoresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methylpinoresinol is a useful organic compound for research related to life sciences . It is a tetrahydrofuran lignan found in Styrax sp., Forsythia suspensa, and in Forsythia koreana. It is also found in the caterpillar of the cabbage butterfly, Pieris rapae where it serves as a defense against ants. In food, it is found in sesame seed, in Brassica vegetables, and in olive oil .
Synthesis Analysis
The synthesis of pinoresinol, a closely related compound to this compound, has been achieved with much higher yield using 5-bromoconiferyl alcohol, which was synthesized in high yield from 5-bromovanillin . This approach might be applicable to the synthesis of this compound as well.
Molecular Structure Analysis
The molecular structure analysis of this compound would involve identifying its molecular structural features, which is a central part of computational chemistry . Techniques such as X-ray crystallography, which has long been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds, could be used .
Chemical Reactions Analysis
Chemical reactions involving this compound would likely be analyzed using techniques such as Reaction Progress Kinetic Analysis (RPKA), which is a powerful method to assess and interrogate reactions . This method involves measurements of a reaction’s dynamic behavior over time to help elucidate the underlying mechanism.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using standard techniques in medicinal chemistry . These properties could include specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and others .
Scientific Research Applications
Thermochemolysis of Lignin Structures
O-Methylpinoresinol, specifically di-O-methylpinoresinol, was identified as a significant product in the thermochemolytic analysis of lignin, a complex plant polymer. The study demonstrated that Tetramethylammonium hydroxide (TMAH) thermochemolysis is an effective tool for characterizing lignin structures, with di-O-methylpinoresinol reflecting the structural attributes of the β–β subunits in lignins. This method is particularly useful in analyzing the abundance and interconnection modes of β–β subunits in various lignin samples, including those from Japanese cedar wood and synthetic lignins (Nakagawa-izumi, Kuroda, & Ozawa, 2004).
Biocatalytic Synthesis of Pinoresinol
Research has explored the biocatalytic synthesis of enantiomerically pure pinoresinol, a high-value lignan with multiple health-supporting effects. A three-step biocatalytic cascade, involving vanillyl-alcohol oxidase, laccase, and enantiospecific pinoresinol reductases, was devised for the production of enantiomerically pure pinoresinol from eugenol. This method offers a novel approach for the synthesis of (+)- and (−)-pinoresinol, providing insights into the structural characterization and potential clinical applications of pinoresinol and its derivatives (Ricklefs, Girhard, & Urlacher, 2016).
Antioxidant and Cytoprotective Effects
The cytoprotective effects of lignans, including this compound derivatives such as 8-hydroxypinoresinol, against cellular damage induced by peroxynitrite have been studied. These lignans, found in Forsythia suspensa, significantly reduced cell injury and their antioxidant properties were attributed to the hydroxy substituents on the phenyl moieties. This finding suggests potential therapeutic or preventive applications in treating diseases related to peroxynitrite-induced toxicity (Piao, Cho, Jang, & Cui, 2009).
Antifungal Activity
Pinoresinol has been identified as having potent antifungal properties, particularly (+)-pinoresinol isolated from Sambucus williamsii. The study highlighted that (+)-pinoresinol damages the fungal plasma membrane, contributing to its antifungal mechanism. This research underscores the therapeutic potential of (+)-pinoresinol as an antifungal agent for treating fungal infectious diseases (Hwang, Lee, Liu, Woo, & Lee, 2010).
Safety and Hazards
Future Directions
The future directions for research on O-Methylpinoresinol could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to fully understand its safety and hazards. The development of new drug delivery systems could also be a potential future direction .
properties
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-RPQNVMPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790509.png)
![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)
![4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2790517.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2790522.png)
![2-[3-(4-Methoxyphenyl)pyrazolyl]ethylamine](/img/structure/B2790523.png)



![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790527.png)
![2-[(2R)-oxetan-2-yl]ethan-1-amine](/img/structure/B2790528.png)
![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)